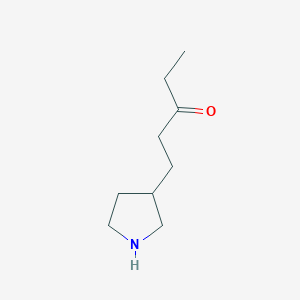
1-(Pyrrolidin-3-yl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-yl)pentan-3-one is a synthetic compound belonging to the class of cathinones, which are derivatives of cathinone, a naturally occurring alkaloid found in the khat plant. This compound has gained attention due to its psychoactive properties and its structural similarity to other well-known synthetic cathinones .
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-3-yl)pentan-3-one typically involves the reaction of a pyrrolidine derivative with a pentanone precursor. One common method includes the condensation of pyrrolidine with a suitable ketone under acidic or basic conditions, followed by purification through recrystallization or chromatography . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Pyrrolidin-3-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are key components in the regulation of neurotransmitter levels .
Comparación Con Compuestos Similares
1-(Pyrrolidin-3-yl)pentan-3-one is structurally similar to other synthetic cathinones such as:
- Alpha-pyrrolidinopentiophenone (alpha-PVP)
- Alpha-pyrrolidinobutiophenone (alpha-PBP)
- Alpha-pyrrolidinohexanophenone (alpha-PHP) Compared to these compounds, this compound exhibits unique properties in terms of its potency and selectivity for neurotransmitter transporters .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-ylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)4-3-8-5-6-10-7-8/h8,10H,2-7H2,1H3 |
Clave InChI |
JXRKFVZJRLSFGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
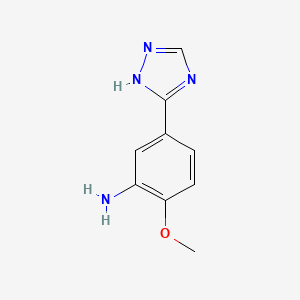
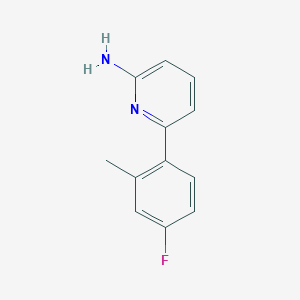
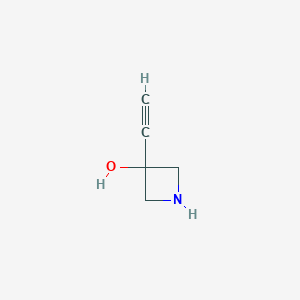


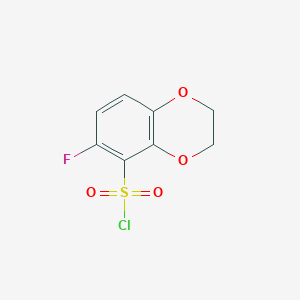
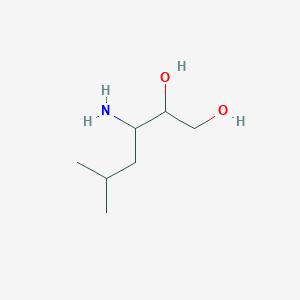
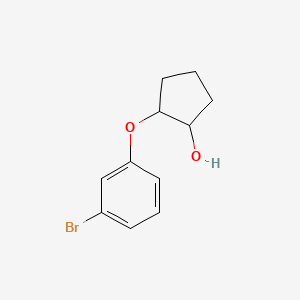

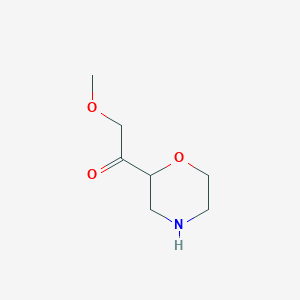
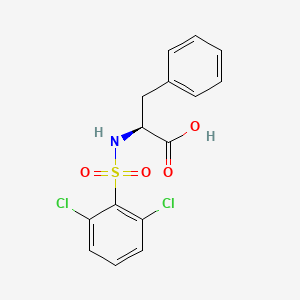
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)
